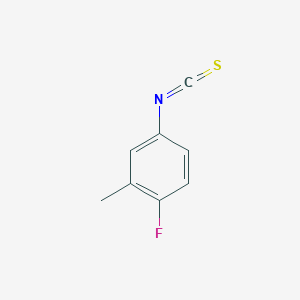

4-Fluoro-3-Methylphenyl Isothiocyanate

Description

Significance of Isothiocyanates in Organic Synthesis and Medicinal Chemistry

Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S. This moiety imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations. The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to their role as versatile building blocks in the synthesis of diverse heterocyclic compounds and other complex organic molecules.

Beyond their utility in synthesis, isothiocyanates have garnered significant attention in medicinal chemistry. A substantial body of research has highlighted the broad spectrum of biological activities exhibited by isothiocyanate-containing molecules, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net This has spurred extensive investigation into the synthesis and biological evaluation of novel isothiocyanate derivatives.

Importance of Fluorine Substitution in Drug Discovery and Bioactive Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a drug candidate.

Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. It can also modulate the acidity or basicity of nearby functional groups, which can affect a molecule's binding affinity to its biological target and its absorption and distribution profile. Furthermore, the strategic placement of fluorine can alter the conformation of a molecule, pre-organizing it for optimal interaction with a receptor or enzyme active site.

Current Research Trajectories for Aryl Isothiocyanates

The study of aryl isothiocyanates, a subclass of isothiocyanates where the -N=C=S group is attached to an aromatic ring, is a dynamic area of research. Current investigations are largely focused on several key themes. One major trajectory involves the synthesis of novel aryl isothiocyanate derivatives bearing diverse substitution patterns on the aromatic ring. Researchers are exploring various synthetic methodologies to access these compounds efficiently and with high yields. organic-chemistry.org

A second significant research direction is the exploration of the biological activities of these novel aryl isothiocyanates. This includes screening for anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. researchgate.netrsc.org Structure-activity relationship (SAR) studies are a crucial component of this research, aiming to understand how the nature and position of substituents on the aryl ring influence biological efficacy.

Furthermore, aryl isothiocyanates are being investigated as versatile chemical probes and building blocks for the construction of more complex bioactive molecules and functional materials. Their ability to react with a wide range of nucleophiles makes them ideal for use in bioconjugation and the development of targeted therapeutic agents.

Defining the Research Scope for 4-Fluoro-3-Methylphenyl Isothiocyanate

The specific compound, this compound, encapsulates the key structural features discussed above: an aryl isothiocyanate core functionalized with both a fluorine atom and a methyl group. Research on this particular molecule is therefore situated at the confluence of the fields of isothiocyanate chemistry, organofluorine chemistry, and medicinal chemistry.

The primary research interest in this compound lies in its potential as a building block for the synthesis of novel bioactive compounds. The presence of the fluorine and methyl groups is anticipated to modulate the electronic properties and lipophilicity of the molecule, which in turn could influence the biological activity of its derivatives, such as the corresponding thioureas. While extensive research on this specific molecule is not yet widely published, its structural motifs suggest it is a candidate for investigations into new therapeutic agents.

The following table summarizes the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C8H6FNS | mdpi.comchemicalbook.com |

| Molecular Weight | 167.21 g/mol | mdpi.commdpi.com |

| CAS Number | 102561-42-2 | mdpi.comchemicalbook.com |

| Appearance | Not specified in available literature | |

| Boiling Point | 187-192 °C | mdpi.com |

| Density | 1.175 g/mL at 25 °C | mdpi.com |

General synthetic approaches to aryl isothiocyanates, which would be applicable to the synthesis of this compound, are outlined below:

| Starting Material | Reagent | General Conditions | Reference |

| 4-Fluoro-3-methylaniline | Triphosgene (B27547) | Reaction in a solvent like dichloromethane (B109758) with a base. | chemicalbook.com |

| 4-Fluoro-3-methylaniline | Phenyl chlorothionoformate | One-pot or two-step process with a base like sodium hydroxide (B78521). | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHFKKWNCOJAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374613 | |

| Record name | 4-fluoro-3-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-66-2 | |

| Record name | 1-Fluoro-4-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-methylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Chromatographic Characterization of 4 Fluoro 3 Methylphenyl Isothiocyanate

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the analysis of isothiocyanates, offering robust and reproducible methods for their separation and quantification. mdpi.com The choice between reversed-phase and normal-phase chromatography, along with the selection of an appropriate detection method, is tailored to the specific analytical goals.

Reversed-phase HPLC (RP-HPLC) is the most prevalently used method for the separation of ITCs and their derivatives. researchgate.netnih.gov This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution system, commonly using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of analytes with varying polarities. uliege.be The addition of modifiers like formic acid to the mobile phase can significantly improve the chromatographic performance by sharpening peak shapes and enhancing symmetry for ITC conjugates. mostwiedzy.pl

Normal-Phase HPLC (NP-HPLC), while less common for ITC analysis, offers an alternative separation mechanism. It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is advantageous for separating non-polar isomers or when dealing with samples dissolved in non-polar solvents.

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Non-polar (e.g., Hexane/Isopropanol) |

| Elution Order | Most polar compounds elute first | Least polar compounds elute first |

| Common Application | Analysis of a wide range of ITCs and their polar derivatives. nih.gov | Separation of non-polar isomers, analysis in non-polar matrices. |

| Peak Shape Improvement | Addition of acid (e.g., formic acid) to mobile phase. mostwiedzy.pl | Controlled addition of a polar modifier (e.g., alcohol). |

Ultraviolet (UV) detection is a widely used method for the analysis of phenyl isothiocyanates following HPLC separation. The presence of the aromatic ring in 4-Fluoro-3-Methylphenyl Isothiocyanate allows for strong UV absorbance. The detector can be set to a specific wavelength, often around 254 nm or 272 nm, where the analyte exhibits a high response, providing good sensitivity for quantification. mostwiedzy.plscholarsresearchlibrary.com

Fluorescence detection (FLD) offers superior sensitivity and selectivity compared to UV detection but is not universally applicable. science.gov Most isothiocyanates, including this compound, are not naturally fluorescent. Therefore, to leverage the high sensitivity of FLD, a pre-column or post-column derivatization step is required. This involves reacting the ITC with a fluorescent tagging agent to produce a highly fluorescent derivative that can be detected at trace levels. thermofisher.com

| Detector | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| UV Detector | Measures absorbance of UV light by the analyte. | Directly applicable due to the aromatic ring. | Robust, simple, non-destructive. scholarsresearchlibrary.com | Moderate sensitivity, potential for interference from other UV-absorbing compounds. |

| Fluorescence Detector (FLD) | Measures light emitted by a fluorescent compound after excitation. | Requires derivatization with a fluorescent tag. | High sensitivity and selectivity. science.govthermofisher.com | Compound must be fluorescent or derivatized; more complex method development. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isothiocyanates

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many isothiocyanates. nih.govcopernicus.org In this method, the sample is vaporized in a heated injector and separated based on boiling point and polarity in a capillary column. The separated compounds then enter a mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), causing them to fragment in a reproducible manner.

A significant challenge in the GC-MS analysis of certain ITCs is their potential for thermal degradation in the high-temperature environment of the GC injector. dss.go.th For instance, some isothiocyanates can decompose into other products, leading to inaccurate quantification and identification. Method development often involves careful optimization of the injector temperature and the use of specialized, inert liners to minimize this degradation. dss.go.th The resulting mass spectrum provides a unique "fingerprint" for the compound and its fragments, allowing for definitive structural confirmation. yu.edu.jo

| Parameter | Description | Importance for ITC Analysis |

|---|---|---|

| Injector Temperature | The temperature at which the sample is vaporized. | Must be optimized to ensure volatilization without causing thermal degradation of the analyte. dss.go.th |

| Column Phase | The coating on the inside of the capillary column. | A non-polar or mid-polar phase is typically used for separation based on boiling point. |

| Oven Temperature Program | A controlled temperature ramp to elute compounds from the column. | Designed to achieve good separation between different volatile compounds in a mixture. yu.edu.jo |

| Ionization Mode | Method used to ionize compounds (e.g., Electron Ionization - EI). | EI provides reproducible fragmentation patterns useful for library matching and structural elucidation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC-MS) for Comprehensive Analysis

LC-MS/MS and its high-throughput counterpart, UHPLC-MS, represent the pinnacle of analytical technology for the comprehensive analysis of a vast range of compounds, including isothiocyanates. researchgate.netnih.gov These techniques couple the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making them ideal for analyzing complex samples and detecting compounds at very low concentrations. nih.gov

Due to the high reactivity and volatility of the isothiocyanate group, derivatization is a common strategy employed prior to LC-MS analysis. mdpi.com This chemical modification serves two primary purposes: it stabilizes the analyte by converting the -N=C=S group into a more stable structure, and it can significantly enhance the ionization efficiency in the mass spectrometer's source, leading to improved detection sensitivity. researchgate.netresearchgate.net

A widely adopted derivatization method is the reaction of the isothiocyanate with a thiol-containing reagent. Reagents like N-acetyl-L-cysteine (NAC) react with the ITC to form a stable dithiocarbamate (B8719985) conjugate. mostwiedzy.plresearchgate.net This derivative is less volatile and more amenable to reversed-phase LC separation and electrospray ionization (ESI), which is commonly used in LC-MS.

| Derivatization Reagent | Resulting Derivative | Primary Advantage |

|---|---|---|

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate | Increases stability, improves chromatographic retention and ionization. researchgate.net |

| 1,2-Benzenedithiol | Cyclocondensation product | Highly selective reaction, forms a stable derivative suitable for quantification. mdpi.com |

| 4-Sulfophenyl isothiocyanate (SPITC) | Thiourea (B124793) (for primary/secondary amines) | Primarily used for derivatizing amines to improve MS/MS fragmentation. researchgate.net |

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (ToF) or Orbitrap, provides extremely accurate mass measurements, often to within a few parts per million (ppm). This capability is invaluable for the structural elucidation of unknown compounds. For this compound or its derivatives, HRMS can determine the precise elemental formula from the measured mass, which is a critical step in confirming its identity, especially when distinguishing it from potential isomers.

For quantitative analysis, tandem mass spectrometry (MS/MS) is typically operated in Multiple Reaction Monitoring (MRM) mode. uconn.edu This is a highly specific and sensitive technique where the first stage of the mass spectrometer is set to isolate the molecular ion of the target analyte (the precursor ion), which is then fragmented. The second stage of the mass spectrometer is set to monitor for a specific, characteristic fragment ion (the product ion). This monitoring of a specific precursor-to-product ion transition is highly selective, minimizing interference from other compounds in the matrix and allowing for accurate quantification even at very low levels. nih.gov

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Analytical Purpose |

|---|---|---|---|

| This compound-NAC Derivative | 331.07 | 168.02 | Highly selective and sensitive quantification of the parent compound. nih.govuconn.edu |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features.

The most characteristic absorption is that of the isothiocyanate (-N=C=S) group. This functional group exhibits a strong and sharp antisymmetric stretching vibration, which typically appears in the region of 2000-2200 cm⁻¹. This intense band is a clear indicator of the presence of the isothiocyanate moiety.

Other significant absorptions in the spectrum of this compound correspond to the substituted benzene (B151609) ring and the methyl group. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching from the methyl group appears between 2850-3000 cm⁻¹. pressbooks.pub The in-ring C=C stretching vibrations of the aromatic ring produce characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, the presence of the C-F bond is confirmed by a strong absorption band typically found in the 1000-1400 cm⁻¹ range. The C-S stretching vibration can also be observed, often around 755 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Antisymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium to Weak |

| C-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C-H | Out-of-plane Bend | 675 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectra offer complementary data to confirm its precise structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Methyl Protons (-CH₃): A singlet peak is expected for the three protons of the methyl group, typically appearing in the upfield region around δ 2.2-2.5 ppm.

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the downfield region, generally between δ 7.0-7.5 ppm. Due to spin-spin coupling with each other and with the adjacent fluorine atom, they will exhibit complex splitting patterns, likely as multiplets or doublet of doublets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Isothiocyanate Carbon (-N=C=S): This carbon is highly deshielded and appears significantly downfield, typically in the range of δ 130-145 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is shielded and will resonate at a high field, around δ 15-20 ppm.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will produce signals in the δ 110-150 ppm range. The carbon directly bonded to the fluorine atom (C-F) will show a characteristic large one-bond coupling constant (¹JC-F), and other nearby carbons will also exhibit smaller C-F couplings (²JC-F, ³JC-F).

The predicted chemical shifts for this compound are detailed in the tables below.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 2.2 - 2.5 | Singlet (s) |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 20 |

| Aromatic C | 110 - 140 |

| Aromatic C-F | 155 - 165 (with large ¹JC-F coupling) |

Challenges in the Analytical Determination of Isothiocyanates: Instability and Chromophore Deficiency

The analytical determination of isothiocyanates, including this compound, presents several significant challenges primarily due to their inherent chemical properties. mdpi.comresearchgate.net

One of the main difficulties is the instability of the isothiocyanate functional group. mdpi.com These compounds are electrophilic and can react with nucleophiles present in the sample matrix or solvent. thaiscience.info They are particularly unstable in aqueous media, where they can degrade over time. mdpi.comthaiscience.info This instability can lead to analyte loss during sample preparation and analysis, resulting in inaccurate quantification. Some isothiocyanates are also highly volatile, which can pose problems during certain analytical procedures like gas chromatography. mdpi.com

Another major challenge is chromophore deficiency . mdpi.comresearchgate.net Many isothiocyanates lack a strong ultraviolet (UV) chromophore, which is a group that absorbs light in the UV-visible region. researchgate.net This results in a weak signal when using common detectors like HPLC with a Diode-Array Detector (DAD), leading to low sensitivity and poor detection limits. mdpi.com To overcome this, pre-column or post-column derivatization with a reagent that introduces a strong chromophore is often necessary, though this adds complexity and time to the analytical method. mdpi.com

Furthermore, issues such as precipitation in liquid chromatography columns have been reported. mdpi.comnih.gov The limited water solubility of many isothiocyanates can cause them to precipitate within the chromatographic system, especially at ambient temperatures, which negatively impacts the accuracy and reproducibility of quantitative measurements. nih.gov Research has shown that heating the HPLC column can reduce these losses significantly. nih.gov

Sample Preparation and Extraction Methodologies from Complex Matrices

Extracting isothiocyanates from complex matrices, such as those found in biological or environmental samples, is a critical step that significantly influences the accuracy and reliability of the final analysis. The effective isolation of the target analyte requires careful selection of extraction techniques and solvents based on the physicochemical properties of the isothiocyanate and the nature of the matrix. nih.gov

For many naturally occurring isothiocyanates found in cruciferous vegetables, the extraction process is intrinsically linked to the enzymatic hydrolysis of their glucosinolate precursors. mdpi.comnih.gov Key steps in a typical extraction from a plant matrix include:

Sample Homogenization: The process usually begins with the homogenization of fresh or lyophilized (freeze-dried) plant material in a blender. This disruption of plant cells is necessary to activate the myrosinase enzyme, which catalyzes the conversion of glucosinolates to isothiocyanates. mdpi.comnih.gov

Controlled Hydrolysis: The conditions for enzymatic hydrolysis, such as pH and temperature, must be carefully controlled. nih.gov Optimal pH is crucial to direct the reaction towards the formation of isothiocyanates rather than other byproducts like nitriles. mdpi.comnih.gov This is often achieved by adding water or a buffer solution during homogenization. mdpi.com

Solvent Extraction: Following hydrolysis, a liquid-liquid or solid-phase extraction is performed to isolate the isothiocyanates. Due to the medium polarity of many isothiocyanates, organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), and chloroform (B151607) are commonly employed. nih.gov For matrices with high lipid content, such as seeds, a pre-extraction step with a nonpolar solvent like n-hexane is often used for defatting purposes. mdpi.com

Pharmacological and Biological Activities of 4 Fluoro 3 Methylphenyl Isothiocyanate and Its Derivatives

Anticancer and Antiproliferative Activities

Isothiocyanates are renowned for their potent anticancer properties, which have been demonstrated across a variety of cancer models, including colon, lung, breast, prostate, and bladder cancer. nih.govfrontiersin.org The antiproliferative effects of ITCs are not due to a single mechanism but rather a coordinated series of actions on the cancer cell's life cycle and survival machinery. These compounds interfere with numerous pathways critical for tumor cell survival, growth, and spread. nih.govnih.gov

Phenethyl isothiocyanate has shown greater potency than sulforaphane (B1684495) against multiple myeloma cell lines. nih.gov The anticancer activity of ITCs involves several key mechanisms, including the halting of the cell division cycle, the induction of programmed cell death (apoptosis), and the inhibition of critical cellular processes that fuel cancer growth. nih.govfrontiersin.org

A primary mechanism through which ITCs exert their antiproliferative effects is the disruption of the normal cell cycle, preventing cancer cells from dividing and multiplying. nih.gov A common finding in numerous studies is the ability of ITCs to induce cell cycle arrest, particularly at the G2/M phase transition. nih.gov This checkpoint is a critical control point that ensures a cell is ready for mitosis; by halting the cycle here, ITCs prevent the proliferation of malignant cells.

For instance, sulforaphane has been shown to cause an accumulation of cells in the G2/M phase in human cervical cancer and colorectal cancer cell lines. uni.lu This arrest is often accompanied by a decrease in the population of cells in the G1 phase. uni.lu The molecular mechanism behind this G2/M arrest involves the modulation of key regulatory proteins. Studies on cervical cancer cells revealed that SFN treatment leads to the downregulation of Cyclin B1, a crucial protein for entry into mitosis, without affecting the levels of its partner protein, CDC2. uni.lu This disruption of the Cyclin B1/CDC2 complex is a key event that prevents the cell from proceeding into the mitotic phase.

Table 1: Effects of Isothiocyanate Derivatives on Cell Cycle in Cancer Cells

| Compound | Cancer Cell Line | Observed Effect | Key Molecular Changes |

|---|---|---|---|

| Sulforaphane (SFN) | Human Colorectal Cancer (CRC) | G2/M and G0/G1 arrest | Not specified |

| Sulforaphane (SFN) | Human Cervical Cancer (HeLa) | G2/M arrest uni.lu | Downregulation of Cyclin B1 uni.lu |

| Sulforaphane (SFN) | Human Bladder Cancer | G2/M arrest scbt.com | Regulation of IGFBP-3 and NF-κB scbt.com |

| Isothiocyanates (general) | HT29 Spheroids (Colon) | G2/M arrest | Associated with ITC-induced DNA damage |

Beyond halting cell proliferation, ITCs are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The apoptotic activity of ITCs like SFN and PEITC in multiple myeloma cells is marked by the activation of key executioner enzymes, including caspase-3 and caspase-9. nih.gov The activation of this caspase cascade leads to the systematic dismantling of the cell. plos.org

This process is often initiated through the intrinsic, or mitochondrial, pathway of apoptosis. ITCs can alter the balance of the Bcl-2 family of proteins, which act as gatekeepers of mitochondrial integrity. nih.gov They cause the downregulation of anti-apoptotic proteins such as Mcl-1, X-IAP, and survivin, while promoting the function of pro-apoptotic proteins like Bax. nih.govcapes.gov.br This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. capes.gov.brscbt.com Once in the cytosol, cytochrome c triggers the activation of the caspase cascade, committing the cell to apoptosis. capes.gov.brnih.gov This release of cytochrome c is a critical commitment step and can occur independently of caspase activation itself. capes.gov.br

Furthermore, ITCs suppress the proliferation of cancer cells even in protective microenvironments, such as when myeloma cells are co-cultured with stromal cells that would normally support their growth. nih.gov In vivo studies using xenograft mouse models have confirmed these cellular findings, showing that administration of SFN and PEITC can lead to a significant decrease in tumor burden and prolong survival. nih.gov Similarly, PEITC has been shown to effectively inhibit the growth and viability of non-small cell lung cancer cells. nih.gov

Isothiocyanates are recognized as epigenetic modulators, meaning they can alter gene expression without changing the underlying DNA sequence. frontiersin.org One of the primary epigenetic mechanisms of ITCs is the inhibition of histone deacetylase (HDAC) enzymes. HDACs remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression of certain genes, including tumor suppressors.

By inhibiting HDACs, ITCs like sulforaphane can increase histone acetylation, leading to a more open chromatin structure and the re-activation of silenced tumor suppressor genes. nih.gov For example, SFN has been shown to significantly inhibit HDAC activity in colorectal cancer cells. This inhibition can also influence other epigenetic marks; HDAC inhibitors have been found to repress histone H3 lysine (B10760008) 4 (H3K4) demethylases, thereby increasing H3K4 methylation, a mark associated with active gene transcription. nih.gov These epigenetic actions contribute significantly to the anticancer profile of ITCs. frontiersin.org

Emerging evidence indicates that ITCs exert their anticancer effects by modulating the expression of microRNAs (miRNAs). researchgate.net MiRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally and are often dysregulated in cancer, where they can act as either oncogenes or tumor suppressors. nih.gov

Isothiocyanate derivatives can restore the normal expression patterns of these crucial regulatory molecules. Sulforaphane, for instance, has been shown to possess a significant miRNA modulatory capacity, capable of either up- or down-regulating different miRNAs depending on the cancer type. tmu.edu.tw In prostate cancer, SFN has been found to inhibit cancer cell malignancy by upregulating the tumor-suppressive miR-3919, which in turn targets and inhibits the expression of the oncoprotein DJ-1. frontiersin.org Similarly, PEITC can suppress liver cancer stem cells by upregulating miR-214, a known negative regulator of the β-catenin pathway. nih.gov This ability to target specific miRNA-driven pathways represents a sophisticated mechanism of ITC-mediated gene regulation and cancer suppression. researchgate.net

ITCs also target key structural components and survival signaling pathways within cancer cells. One such target is the microtubule network, which is formed by the polymerization of tubulin proteins and is essential for cell division, structure, and transport. A study of various ITC structures revealed that several derivatives act as tubulin polymerization inhibitors. By interfering with microtubule formation, these ITCs can disrupt the mitotic spindle, which is necessary for chromosome segregation during cell division, leading to the observed G2/M cell cycle arrest.

In addition to structural targets, ITCs inhibit critical pro-survival signaling cascades, most notably the PI3K/Akt pathway, which is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Sulforaphane has been shown to downregulate the PI3K/Akt/mTOR signaling pathway. nih.gov Other studies have demonstrated that the apoptosis-inducing effect of some natural compounds is linked to the inhibition of the PI3K/Akt pathway, which is dependent on the generation of reactive oxygen species (ROS). plos.org By shutting down this key survival pathway, ITCs further sensitize cancer cells to apoptosis and reduce their proliferative capacity.

Table 2: Key Molecular Targets of Isothiocyanate Derivatives

| Target Category | Specific Target/Pathway | Isothiocyanate Example(s) | Consequence of Action |

|---|---|---|---|

| Cell Cycle Regulation | Cyclin B1 | Sulforaphane uni.lu | G2/M Phase Arrest uni.lu |

| Apoptosis Pathway | Caspase-3, Caspase-9 | Sulforaphane, PEITC nih.gov | Induction of Apoptosis nih.gov |

| Bcl-2 Family Proteins (Mcl-1, Bax) | Sulforaphane, PEITC nih.gov | Mitochondrial Permeabilization nih.gov | |

| Epigenetic Machinery | Histone Deacetylases (HDACs) | Sulforaphane | Re-expression of Tumor Suppressors nih.gov |

| Gene Silencing | microRNAs (e.g., miR-3919, miR-214) | Sulforaphane, PEITC frontiersin.orgnih.gov | Regulation of Oncogenic Pathways frontiersin.orgnih.gov |

| Cytoskeleton | Tubulin Polymerization | Various ITCs | Mitotic Disruption, G2/M Arrest |

| Survival Signaling | PI3K/Akt Pathway | Sulforaphane nih.gov | Inhibition of Proliferation and Survival nih.govplos.org |

Lack of Specific Research Data for 4-Fluoro-3-Methylphenyl Isothiocyanate

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the pharmacological and biological activities of This compound corresponding to the requested outline.

The available information on this specific chemical compound primarily identifies it as a commercial and laboratory reagent used in chemical synthesis. For instance, it is documented as an intermediate in the preparation of more complex molecules, such as 2-cyano-3-cyclopropyl-N-(4-fluoro-3-methyl-phenyl)-3-hydroxy-thioacrylamide. google.com While the resulting derivatives undergo pharmacological testing, the biological activities of the precursor, this compound itself, are not described in these studies.

Searches for direct biological data on this compound regarding its potential effects on IKKβ phosphorylation, NF-κB activation, cyclooxygenase (COX) enzymes, nitric oxide production, or its mechanisms of action against specific bacterial strains did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided, detailed outline for this specific compound. While the broader class of isothiocyanates has been studied for these properties, extrapolating these general findings to this specific, un-researched compound would be scientifically unfounded and speculative.

Antimicrobial and Antifungal Properties

Antifungal Activities (e.g., Aspergillus fumigatus)

Isothiocyanates (ITCs) have demonstrated notable antifungal properties against a range of pathogens. While specific studies on the antifungal activity of this compound are not extensively documented, research on other ITCs, such as Benzyl (B1604629) Isothiocyanate (BITC), provides insight into the potential mechanisms. For instance, BITC has been shown to exert antifungal effects against Aspergillus fumigatus, a common and opportunistic fungal pathogen. smolecule.comchembuyersguide.com The activity of these compounds is often concentration-dependent and is attributed to their ability to disrupt essential fungal structures and processes. smolecule.comchembuyersguide.com

The antifungal efficacy of ITCs is a subject of ongoing research, with studies exploring their potential in addressing fungal infections. The investigation into BITC's effect on Aspergillus fumigatus keratitis, a serious eye infection, has shown that it can reduce the fungal load, highlighting the therapeutic potential of this class of compounds. smolecule.comchembuyersguide.com

Impact on Cell Membranes, Mitochondria, Adhesion, and Biofilms

The antimicrobial action of isothiocyanates extends to their ability to compromise fungal and bacterial cellular integrity. Benzyl Isothiocyanate (BITC) has been observed to damage the cell membranes and mitochondria of Aspergillus fumigatus. smolecule.comchembuyersguide.com This disruption of cellular powerhouses and protective barriers is a key mechanism of its antifungal action. Furthermore, BITC has been found to inhibit the adhesion of the fungus and disrupt the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously resistant to antimicrobial agents. smolecule.comchembuyersguide.com

Similarly, Phenethyl Isothiocyanate (PEITC) has been studied for its effects on bacterial biofilms. Research on Staphylococcus aureus has shown that PEITC can inhibit biofilm formation and disrupt mature biofilms. google.com The mechanism for this action involves the disruption of cell membrane integrity and a reduction in total ATP production. google.com While these findings are for other isothiocyanates, they suggest a potential mechanism of action for this compound. The ability of fluorinated compounds to resist bacterial adhesion and biofilm formation has also been noted in other contexts.

Table 1: Effects of Isothiocyanates on Microbial Biofilms

| Isothiocyanate | Organism | Effect | Reference |

|---|---|---|---|

| Benzyl Isothiocyanate | Aspergillus fumigatus | Inhibits adhesion and disrupts biofilm | smolecule.com, chembuyersguide.com |

| Phenethyl Isothiocyanate | Staphylococcus aureus | Inhibits biofilm formation and destroys mature biofilm | google.com |

Antioxidant and Cytoprotective Roles

Isothiocyanates are well-regarded for their indirect antioxidant and cytoprotective effects. Rather than directly neutralizing free radicals in all cases, they often exert their protective effects by activating cellular defense mechanisms. This is a hallmark of many isothiocyanates and is a significant area of health-related research.

Activation of the Nrf2-Keap1 Pathway

A primary mechanism through which isothiocyanates confer their antioxidant and cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. However, in the presence of inducers like certain isothiocyanates, Keap1 is modified, allowing Nrf2 to translocate to the nucleus.

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the expression of a suite of cytoprotective proteins, including antioxidant enzymes. This activation of the Nrf2 pathway is a key mechanism for the health benefits attributed to several isothiocyanates. The ability of ITCs to modulate this pathway is a central aspect of their bioactivity.

Induction of Phase II Detoxification Enzymes (e.g., GSTs)

A direct consequence of Nrf2 activation is the induction of Phase II detoxification enzymes. These enzymes play a crucial role in neutralizing and facilitating the excretion of potentially harmful compounds, including carcinogens and other toxins. Glutathione (B108866) S-transferases (GSTs) are a prominent family of Phase II enzymes that are upregulated by Nrf2. By inducing these enzymes, isothiocyanates enhance the cell's capacity to defend itself against oxidative and chemical stress. This induction is a key component of the chemopreventive activity observed for some isothiocyanates.

Table 2: Nrf2-Activating and Antioxidant Isothiocyanates

| Isothiocyanate | Key Finding | Reference |

|---|---|---|

| Sulforaphane | Activates Nrf2 and induces antioxidant enzymes like HO-1 and NQO1. | |

| Phenethyl Isothiocyanate | Neuroprotective effects are mediated through Nrf2 activation. | |

| 4-Methylthio-3-butenyl isothiocyanate | Possesses indirect antioxidant activity through the induction of phase II detoxifying enzymes. |

Other Biological Effects of Isothiocyanates

Beyond their antifungal and antioxidant properties, isothiocyanates have been investigated for a range of other biological activities that contribute to their therapeutic potential.

Neuroprotective Activity

Several isothiocyanates have demonstrated neuroprotective properties in various experimental models. Their ability to cross the blood-brain barrier makes them promising candidates for addressing neurodegenerative conditions. The neuroprotective effects of ITCs are often linked to their antioxidant and anti-inflammatory activities, which are crucial in combating the pathological processes underlying many neurological diseases.

The activation of the Nrf2 pathway is a significant contributor to the neuroprotective effects of isothiocyanates like Phenethyl Isothiocyanate (PEITC) and Sulforaphane. By bolstering the brain's antioxidant defenses, these compounds can help mitigate the neuronal damage caused by oxidative stress, a common factor in neurodegeneration. Studies have shown that ITCs can protect against the degeneration of dopaminergic neurons, suggesting a potential role in conditions like Parkinson's disease.

Cardioprotective Activity

Research specifically detailing the cardioprotective effects of this compound is not extensively available in the current body of scientific literature. However, the general class of isothiocyanates, from which this compound is derived, has shown notable cardioprotective properties. For instance, compounds like sulforaphane and phenethyl isothiocyanate (PEITC) have been studied for their ability to mitigate cardiovascular disease risk factors through various mechanisms. nih.govchemicalbook.com These mechanisms often involve the activation of the Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress, a key factor in the pathophysiology of many cardiovascular diseases. chemicalbook.com

Derivatives of isothiocyanates, particularly thioureas synthesized from them, have also been explored for their therapeutic potential. While direct studies on the cardioprotective activity of thiourea (B124793) derivatives of this compound are scarce, the broader family of thiourea derivatives has been investigated for a range of biological activities, including antioxidant effects which are relevant to cardioprotection. researchgate.netmdpi.com

The potential cardioprotective mechanisms of isothiocyanates that could be relevant for this compound and its derivatives include:

Reduction of Oxidative Stress: By activating antioxidant response elements. nih.gov

Anti-inflammatory Effects: Through the inhibition of pro-inflammatory signaling pathways. nih.gov

Modulation of Apoptosis: Protecting cardiac cells from programmed cell death. nih.gov

Further research is necessary to specifically elucidate the cardioprotective profile of this compound and its derivatives and to determine if the presence of the fluoro and methyl groups on the phenyl ring confers any unique advantages in this regard.

Table 1: Investigated Cardioprotective Mechanisms of General Isothiocyanates

| Mechanism of Action | Key Molecular Targets | Observed Effects |

| Antioxidant Activity | Nrf2, HO-1, SOD | Increased antioxidant enzyme expression, reduction of reactive oxygen species. |

| Anti-inflammatory Action | NF-κB, TNF-α, IL-6 | Downregulation of inflammatory cytokines and signaling pathways. |

| Anti-apoptotic Effect | Caspases, Bcl-2 family | Inhibition of cellular apoptosis in cardiac tissue. |

Anti-allergic Potential

The anti-allergic potential of this compound has not been specifically documented in available research. However, the anti-inflammatory properties of isothiocyanates provide a basis for speculating on their potential role in mitigating allergic reactions. Allergic responses are intrinsically linked to inflammatory processes, often mediated by the release of histamine (B1213489) and other pro-inflammatory mediators from mast cells. nih.gov

Studies on other isothiocyanates have shown that they can suppress the release of inflammatory mediators. nih.gov For example, sulforaphane has been shown to have anti-inflammatory effects in various models, which could be relevant to allergic conditions. nih.gov The anti-allergic activity of a compound is often evaluated by its ability to inhibit the degranulation of mast cells and the release of histamine. nih.govmdpi.com

The evaluation of the anti-allergic potential of this compound and its derivatives would likely involve assays to measure:

Inhibition of β-hexosaminidase release (a marker for mast cell degranulation).

Reduction in the secretion of allergic cytokines such as IL-4, IL-5, and IL-13.

Stabilization of mast cells against IgE-mediated activation.

Phenyl isothiocyanate and its derivatives have been noted in the context of skin allergies, acting as haptens that can modify proteins and trigger an immune response. nih.gov This highlights the complexity of the immunological effects of isothiocyanates. While some may have anti-inflammatory properties beneficial in certain allergic contexts, others could potentially induce allergic reactions themselves. Specific studies are required to determine the precise anti-allergic profile of this compound.

Table 2: Common Endpoints for Assessing Anti-allergic Activity

| Assay | Purpose | Typical Measurement |

| Mast Cell Degranulation Assay | To measure the inhibition of mast cell degranulation. | Spectrophotometric quantification of released β-hexosaminidase. |

| Histamine Release Assay | To quantify the inhibition of histamine release from mast cells. | ELISA or fluorometric methods. |

| Cytokine Secretion Assay | To measure the effect on the production of allergic cytokines. | ELISA or multiplex assays for IL-4, IL-5, TNF-α, etc. |

| Passive Cutaneous Anaphylaxis (PCA) | In vivo model to assess immediate hypersensitivity reactions. | Measurement of dye extravasation in the skin. |

Computational Chemistry and in Silico Investigations for 4 Fluoro 3 Methylphenyl Isothiocyanate Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

In a study of a fluoro-containing phenyl ester isothiocyanate derivative, referred to as compound I1c, molecular docking simulations revealed its potential as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). nih.gov The binding energy, a measure of the affinity between the ligand and the protein, was calculated to be favorable, suggesting a stable interaction. Docking analysis showed that this derivative forms hydrogen bonding interactions within the active site of COX-2. nih.gov

Given the structural similarities, it can be hypothesized that 4-fluoro-3-methylphenyl isothiocyanate may also exhibit favorable binding affinities towards various biological targets. The presence of the fluorine atom and the methyl group on the phenyl ring would influence its electronic and steric properties, which in turn would dictate its interactions within a protein's active site. The isothiocyanate group is also known to form covalent bonds with certain amino acid residues, a factor that can be explored through more advanced docking protocols.

Table 1: Representative Molecular Docking Results for a Fluoro-Containing Phenyl Isothiocyanate Derivative (Compound I1c) with COX-2

| Parameter | Value | Reference |

|---|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) | nih.gov |

| Binding Interaction | Hydrogen bonding | nih.gov |

| Key Interacting Residue | Met522 | nih.gov |

This table is illustrative and based on a closely related fluoro-containing phenyl isothiocyanate derivative due to the absence of direct data for this compound.

The identification of key amino acid residues involved in the binding of a ligand is a critical outcome of molecular docking simulations. For the fluoro-containing phenyl isothiocyanate derivative I1c, docking studies highlighted several important residues within the COX-2 active site. nih.gov

These findings suggest that for a compound like this compound, both polar and non-polar interactions would be important for its binding to a target protein. The fluorine atom could participate in hydrogen bonding or other electrostatic interactions, while the methylphenyl group would likely engage in hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to the static view from molecular docking. MD simulations can predict the stability of the binding pose over time and reveal the flexibility of both the ligand and the protein.

In the study of the fluoro-containing phenyl isothiocyanate derivative I1c, MD simulations were performed to analyze the stability of its complex with COX-2. nih.govrsc.org The simulations underscored the importance of several amino acid residues in maintaining the interaction, including Tyr385, Trp387, Phe518, Val523, and Ser530. nih.govrsc.org The stability of these interactions over the simulation time suggests that this class of compounds can form a stable and lasting complex with the target protein.

For this compound, MD simulations would be invaluable in assessing the stability of its docked poses in various potential protein targets. These simulations could reveal whether the initial interactions predicted by docking are maintained over time and could highlight any conformational changes in the protein or the ligand upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

While no specific QSAR models for this compound were found in the reviewed literature, the general principles of QSAR are highly applicable to the isothiocyanate class of compounds. In silico studies of various phenyl isothiocyanates have been conducted to understand their potential as anticancer agents. nih.gov These studies often involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with observed biological activities.

A QSAR model for a series of isothiocyanates could help in predicting the anticancer activity of this compound based on its unique combination of a fluorine atom and a methyl group on the phenyl ring. These substituents would significantly influence the calculated descriptors, which in turn would affect the predicted activity.

Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicity (ADMET) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models are available to predict these properties.

The permeability and absorption of a drug candidate are key determinants of its oral bioavailability. In silico models can predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

For a range of phenyl isothiocyanate derivatives, in silico ADMET studies have been performed to predict their drug-likeness and pharmacokinetic profiles. nih.gov These studies often analyze parameters governed by Lipinski's rule of five, which provides a general guideline for the oral bioavailability of a compound. While specific data for this compound is not available, its molecular weight and structure suggest it is likely to comply with these rules.

Predictions for similar isothiocyanate derivatives have shown favorable physicochemical parameters compatible with drug-likeliness. nih.gov It is anticipated that this compound would also exhibit good membrane permeability and oral absorption, characteristic of many small molecule isothiocyanates.

Table 2: Predicted ADMET Properties for Phenyl Isothiocyanate Derivatives

| Property | Predicted Value/Classification | Reference |

|---|---|---|

| Human Intestinal Absorption | Good | nih.gov |

| Blood-Brain Barrier Penetration | Non-penetrant | nih.gov |

| Caco-2 Permeability | High | nih.gov |

| Ames Toxicity | Non-mutagenic | nih.gov |

| Carcinogenicity | Non-carcinogenic | nih.gov |

This table represents typical predicted ADMET properties for phenyl isothiocyanate derivatives and serves as an illustrative example. Specific predictions for this compound would require a dedicated in silico analysis.

Toxicity Endpoint Prediction (e.g., mutagenicity, irritation)

In silico toxicology is a critical area of computational chemistry that aims to predict the potential adverse effects of chemical substances. nih.gov These methods are particularly useful in the early stages of drug discovery and chemical development to flag potentially harmful compounds. For this compound, various computational models can be employed to predict specific toxicity endpoints such as mutagenicity and irritation.

Mutagenicity:

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a significant concern for any compound intended for biological applications. Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict the mutagenic potential of compounds. These models are built on large datasets of chemicals with known mutagenicity, often determined by the Ames test. nih.gov The models identify structural alerts, which are specific molecular substructures known to be associated with mutagenicity. nih.gov For instance, the presence of nitroaromatic groups or certain aromatic amines are well-established structural alerts for mutagenicity. nih.gov

A hypothetical output from a QSAR mutagenicity prediction tool for this compound might look like the following:

| Toxicity Endpoint | Prediction Model | Predicted Result | Confidence Level |

| Mutagenicity (Ames) | Statistical-Based QSAR | Negative | 75% |

| Mutagenicity (Ames) | Expert Rule-Based | Indeterminate | - |

Irritation:

Skin and eye irritation are other important toxicity endpoints that can be predicted using computational methods. These models often rely on physicochemical properties and structural features of the molecule to predict its potential to cause irritation. Factors such as lipophilicity, molecular size, and the presence of reactive functional groups are taken into account.

A hypothetical irritation prediction could be summarized as follows:

| Toxicity Endpoint | Prediction Model | Predicted Result | Applicability Domain |

| Skin Irritation | QSAR based on physicochemical properties | Moderate Irritant | Within Model's Domain |

| Eye Irritation | 3D-QSAR | High Irritant | Within Model's Domain |

Virtual Screening and De Novo Drug Design Methodologies

Computational techniques are also pivotal in identifying new drug candidates through virtual screening and designing novel molecules with desired biological activities through de novo drug design.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For this compound, if a specific protein target was identified, molecular docking simulations could be performed. These simulations would predict the binding affinity and mode of interaction of the compound within the active site of the protein. For example, studies on other isothiocyanate derivatives have used molecular docking to investigate their binding to targets like cyclooxygenase (COX) enzymes. nih.govrsc.org In such a study, the fluorine and methyl substituents on the phenyl ring of this compound would be analyzed for their specific interactions with amino acid residues in the target's binding pocket.

A hypothetical result from a virtual screening study might be presented as:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR385, SER530, ARG120 | 50 nM |

| Epidermal Growth Factor Receptor (EGFR) | -7.2 | LEU718, THR790, MET793 | 200 nM |

De Novo Drug Design:

De novo drug design is a computational methodology that aims to design new molecules from scratch that are predicted to have high affinity and selectivity for a particular biological target. researchgate.net These methods often start with a seed fragment or build a molecule atom by atom within the constraints of the target's binding site.

If this compound were identified as a hit from a virtual screen, de novo design algorithms could be used to modify its structure to improve its binding affinity or other pharmacological properties. For instance, the software might suggest adding or modifying functional groups on the phenyl ring to create additional favorable interactions with the target protein. This iterative process of design and computational evaluation can lead to the generation of novel and potent drug candidates.

Metabolism, Pharmacokinetics, and Bioavailability of 4 Fluoro 3 Methylphenyl Isothiocyanate

Absorption and Distribution in Biological Systems

Isothiocyanates are generally characterized by high oral bioavailability due to their lipophilic (fat-soluble) nature, which facilitates rapid absorption from the gastrointestinal tract. nih.govnih.gov Studies on common ITCs like phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) show they are absorbed quickly, with peak plasma concentrations often observed within a few hours of ingestion. nih.gov

Once absorbed, ITCs distribute to various tissues. The highest concentrations of ITC metabolites are often found in the organs of metabolism and excretion, such as the liver and kidneys, as well as the small intestine. nih.gov The primary driving force for the accumulation of ITCs within cells is their rapid conjugation with intracellular glutathione (B108866). nih.gov This process effectively traps the ITC inside the cell in its conjugated form.

Metabolic Pathways of Isothiocyanates

The principal metabolic route for isothiocyanates in the body is the mercapturic acid pathway . nih.govscbt.comncats.io This multi-step enzymatic process transforms the reactive ITC into a series of more water-soluble metabolites that can be easily excreted.

The initial and most critical step in ITC metabolism is its conjugation with glutathione (GSH), a major intracellular antioxidant. scbt.comchemicalbook.com The electrophilic central carbon atom of the isothiocyanate group (–N=C=S) readily reacts with the nucleophilic thiol group of GSH. This reaction, which can occur non-enzymatically, is significantly accelerated by specific enzymes. nih.gov The resulting product is a dithiocarbamate (B8719985), specifically an ITC-glutathione conjugate. nih.gov This conjugation is a major detoxification pathway, rendering the otherwise reactive ITC less harmful and preparing it for elimination.

Several enzymes are pivotal to the mercapturic acid pathway.

Glutathione S-Transferases (GSTs): These are the primary enzymes that catalyze the initial conjugation of ITCs with glutathione. nih.gov Different classes of GSTs, such as GSTM1 and GSTP1, have been shown to be efficient catalysts for this reaction, suggesting they play a crucial role in the metabolic disposition of ITCs in humans. nih.gov The efficiency of these enzymes can influence an individual's capacity to process and eliminate ITCs.

γ-Glutamyltranspeptidase and Dipeptidases: Following the formation of the ITC-GSH conjugate, the enzyme γ-glutamyltranspeptidase removes the glutamate (B1630785) residue. Subsequently, a dipeptidase cleaves the glycine (B1666218) residue, leaving an ITC-cysteine conjugate.

The table below summarizes the key enzymes involved in the mercapturic acid pathway for isothiocyanates.

| Enzyme | Step in Pathway | Function |

| Glutathione S-Transferase (GST) | 1. Conjugation | Catalyzes the attachment of glutathione (GSH) to the isothiocyanate. nih.gov |

| γ-Glutamyltranspeptidase | 2. Degradation | Removes the glutamyl residue from the ITC-GSH conjugate. |

| Dipeptidase | 3. Degradation | Cleaves the glycine residue to form the ITC-cysteine conjugate. |

| N-acetyltransferase | 4. Acetylation | Adds an acetyl group to the ITC-cysteine conjugate to form the final mercapturic acid. |

This table represents a generalized pathway for isothiocyanates and is not specific to 4-Fluoro-3-methylphenyl isothiocyanate.

The final step in the pathway is the acetylation of the ITC-cysteine conjugate by an N-acetyltransferase enzyme. This reaction produces the corresponding N-acetylcysteine (NAC) conjugate , also known as mercapturic acid. These NAC conjugates are water-soluble, stable end-products that are efficiently eliminated from the body, primarily through urinary excretion. scbt.comncats.io The measurement of these urinary NAC conjugates is a common and reliable method for assessing the total uptake and metabolism of dietary isothiocyanates in humans.

Role of Drug Transporters in Disposition (e.g., ABC transporters, MRP1, P-gp)

Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a significant role in the disposition of ITCs and their metabolites. These transporters are membrane proteins that actively pump substrates out of cells, influencing their absorption, distribution, and elimination.

P-glycoprotein (P-gp, ABCB1): Some isothiocyanates have been shown to be inhibitors of P-gp. By inhibiting this efflux pump, which is present in the intestines, blood-brain barrier, and cancer cells, ITCs could potentially increase the absorption or tissue penetration of other drugs that are P-gp substrates.

Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): Studies suggest that while parent ITCs may not be strong substrates, their glutathione conjugates are likely transported by MRP1. This indicates that MRP1 is involved in the cellular export of metabolized ITCs. Some ITCs, like allyl isothiocyanate, have been found to increase the expression and activity of MRP1.

Breast Cancer Resistance Protein (BCRP, ABCG2): Research has identified certain ITCs, such as PEITC, as both substrates and inhibitors of BCRP, another important ABC transporter involved in drug disposition and resistance.

The interaction of ITCs with these transporters highlights the potential for diet-drug interactions, where the consumption of ITC-rich foods could alter the pharmacokinetics of concurrently administered drugs. nih.gov

The table below lists key ABC transporters and their generalized interactions with common isothiocyanates.

| Transporter | Family | Interaction with Isothiocyanates | Potential Consequence |

| P-glycoprotein (P-gp) | ABCB1 | Inhibition by some ITCs. | Altered pharmacokinetics of co-administered drug substrates. |

| MRP1 | ABCC1 | Efflux of ITC-glutathione conjugates; expression induced by some ITCs. | Cellular detoxification and export of ITC metabolites. |

| BCRP | ABCG2 | Substrate and inhibitor for some ITCs. | Influence on ITC disposition and potential for drug interactions. |

This table represents generalized interactions for the isothiocyanate class and is not specific to this compound.

Factors Influencing In Vivo Stability and Bioavailability

The amount of active isothiocyanate that becomes available to the body can be influenced by several factors.

Food Processing and Preparation: Isothiocyanates in plants exist as inactive precursors called glucosinolates. Their conversion to active ITCs is catalyzed by the enzyme myrosinase, which is released when the plant is chopped or chewed. scbt.com Cooking can denature myrosinase, significantly reducing the formation and subsequent bioavailability of ITCs. nih.gov However, gut microbiota possess enzymes that can also convert glucosinolates to ITCs, though this process is generally less efficient than with the plant enzyme.

Food Matrix: The presence of other food components can affect ITC absorption. For instance, some studies suggest that proteins may react with ITCs and reduce their bioaccessibility, while fats may enhance the absorption of these lipophilic compounds.

Genetic Polymorphisms: Individual genetic differences in metabolizing enzymes can impact ITC disposition. Polymorphisms in genes for Glutathione S-Transferases (specifically GSTM1 and GSTT1) are common. Individuals with "null" genotypes for these enzymes may metabolize and excrete ITCs more slowly, potentially leading to higher and more sustained levels in the body after consumption.

pH and Enzymatic Hydrolysis Conditions

The stability and transformation of isothiocyanates (ITCs) are significantly influenced by pH and the presence of enzymes. Generally, the hydrolysis of aryl isothiocyanates is a slow process in pure water but can be catalyzed by acidic conditions. psu.edursc.org The reaction typically proceeds through the formation of an intermediate thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding amine. psu.edursc.org For aromatic isothiocyanates, this hydrolysis can be conveniently studied at elevated temperatures (e.g., 50°C) in the presence of a strong acid like perchloric acid. psu.edu

The rate of hydrolysis is also affected by the electronic properties of substituents on the aromatic ring. While the effects are generally small, electron-releasing groups tend to favor the reaction. psu.edu The presence of metal ions, such as Ag⁺ and Hg²⁺, has been shown to powerfully promote the hydrolysis of some aryl isothiocyanates, like p-nitrophenyl isothiocyanate, leading to the formation of p-nitroaniline. rsc.org

Enzymatic hydrolysis is a key step in the formation of isothiocyanates from their precursor glucosinolates, a reaction catalyzed by the enzyme myrosinase. researchgate.net However, the reverse hydrolysis of the isothiocyanate itself back to an amine is generally a non-enzymatic process influenced by pH. The stability of ITCs can be crucial for their bioavailability and biological activity. For instance, studies on allyl isothiocyanate have shown that its decomposition in aqueous solutions is influenced by pH, with the reaction being treatable as a pseudo-first-order reaction under constant hydroxyl ion concentrations. srce.hrtandfonline.com

Table 1: General Factors Influencing the Hydrolysis of Aryl Isothiocyanates

| Factor | Influence on Hydrolysis Rate | Notes |

| Low pH (Acidic) | Increases rate | Catalyzes the addition of water to the N=C double bond. psu.edursc.org |

| High pH (Alkaline) | Increases rate | The reaction rate can be linearly dependent on the hydroxyl ion concentration. srce.hr |

| Neutral pH | Very slow | Isothiocyanates are generally more stable at neutral pH. |

| Temperature | Increases rate | Higher temperatures provide the necessary activation energy for the reaction. psu.edu |

| Metal Ions (e.g., Ag⁺, Hg²⁺) | Increases rate | Act as promoters for the hydrolysis of certain isothiocyanates. rsc.org |

| Substituents | Variable | Electron-releasing groups on the aromatic ring can slightly enhance the reaction rate. psu.edu |

Influence of Gut Microbiota

Specific data on the interaction between this compound and gut microbiota is not available. However, research on other isothiocyanates demonstrates that the gut microbiome plays a critical role in their metabolism and bioavailability. When cruciferous vegetables are cooked, the plant enzyme myrosinase is often inactivated. In such cases, the gut microbiota can hydrolyze the precursor glucosinolates to release isothiocyanates. nih.govresearchgate.net

Human gut bacteria, including species like Enterococcus casseliflavus and Escherichia coli, possess myrosinase-like enzymes that can metabolize glucosinolates. researchgate.net The composition of an individual's gut microbiota can, therefore, significantly influence the production and absorption of bioactive isothiocyanates.

Furthermore, gut bacteria are involved in the detoxification and metabolism of isothiocyanates themselves. Studies on herbivorous insects that consume plants rich in glucosinolates have identified specific gut bacteria, such as those from the genera Pantoea, Acinetobacter, and Pseudomonas, as being capable of degrading and detoxifying isothiocyanates. mdpi.comresearchgate.net In humans, the primary metabolic pathway for isothiocyanates is the mercapturic acid pathway, which involves conjugation with glutathione. Gut microbiota can influence the availability of substrates for this pathway and may also directly metabolize the isothiocyanate or its conjugates. mdpi.complos.org For example, the gut microbiome can be involved in both the toxicity and detoxification of cyanide-releasing compounds, suggesting a complex interplay between microbial and host metabolism. frontiersin.org

Tissue Distribution and Cellular Uptake Mechanisms

There is no specific information on the tissue distribution or cellular uptake mechanisms for this compound. The discussion below is based on general principles observed for other isothiocyanates and fluorinated compounds.

Following absorption, isothiocyanates are generally rapidly metabolized and distributed to various tissues. plos.org The primary route of metabolism for many isothiocyanates, such as allyl-isothiocyanate (AITC), is conjugation with glutathione (GSH), leading to the formation of mercapturic acid derivatives (e.g., N-acetylcysteine conjugates). plos.orgnih.gov These metabolites of AITC have been found to be distributed in most organs and tissues in animal models. plos.org The fluorine atom in this compound could influence its distribution and metabolism. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and modify lipophilicity, which in turn affects how a compound distributes within the body. annualreviews.orgnih.govacs.org While the carbon-fluorine bond is very strong, metabolic defluorination can occur, catalyzed by enzymes like cytochrome P450. annualreviews.orgnih.gov

The cellular uptake of isothiocyanates is a rapid process. Studies suggest that this uptake is predominantly mediated by conjugation with intracellular glutathione, a reaction that can be enhanced by glutathione S-transferases (GSTs). researchgate.net This implies that the uptake is not solely dependent on passive diffusion but is an active process linked to cellular metabolism.

For nanoparticles and some molecules, cellular entry is often achieved through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. oup.comnih.gov The specific pathway utilized can depend on the physicochemical properties of the molecule (e.g., size, surface charge) and the cell type. oup.com For example, studies using fluorescein (B123965) isothiocyanate (FITC) as a fluorescent label have helped to elucidate these pathways for various delivery systems, showing that uptake can be inhibited by specific pharmacological agents that block these routes. dovepress.comnih.gov

Table 2: General Mechanisms of Cellular Uptake Potentially Relevant to Isothiocyanates

| Uptake Mechanism | Description | Key Proteins/Features |

| Glutathione Conjugation | Intracellular conjugation traps the isothiocyanate, creating a concentration gradient that drives further uptake. | Glutathione (GSH), Glutathione S-transferases (GSTs). researchgate.net |

| Clathrin-Mediated Endocytosis | Formation of clathrin-coated pits on the plasma membrane that invaginate to form vesicles. | Clathrin, Adaptor Protein 2 (AP2), Dynamin. nih.gov |

| Caveolae-Mediated Endocytosis | Formation of flask-shaped invaginations called caveolae. | Caveolin, Cavin proteins. nih.gov |

| Macropinocytosis | Non-selective uptake of extracellular fluid and solutes in large vesicles (macropinosomes). | Involves actin cytoskeleton rearrangement. oup.com |

Therapeutic Potential and Medicinal Chemistry Applications of 4 Fluoro 3 Methylphenyl Isothiocyanate

Development as Novel Anticancer Agents and Chemopreventives

Isothiocyanates are widely recognized for their potent anticancer and chemopreventive properties. Epidemiological studies have suggested an inverse relationship between the consumption of ITC-rich cruciferous vegetables and the risk of developing various cancers, including lung and breast cancer. The anticancer effects of ITCs are multifaceted, involving the modulation of carcinogen metabolism, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death).

These compounds can inhibit the metabolic activation of carcinogens by modulating phase I and phase II biotransformation enzymes. Furthermore, ITCs have been shown to suppress cancer cell proliferation, invasion, and metastasis in numerous cell culture and animal models. The development of synthetic ITCs, such as 4-Fluoro-3-methylphenyl isothiocyanate, aims to optimize these natural anticancer properties for therapeutic applications.

The anticancer activity of isothiocyanates stems from their ability to interact with a multitude of specific molecular targets and signaling pathways that are often dysregulated in cancer.

Nrf2 Signaling Pathway: ITCs are potent activators of the Nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, known as phase II enzymes (e.g., NQO1, GST). By activating this pathway, ITCs enhance the cellular defense against oxidative stress and the elimination of carcinogens.

NF-κB Pathway: Chronic inflammation is a key driver of cancer development, and the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. ITCs, including sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC), have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and inhibiting inflammation-driven cancer progression.

Apoptosis Induction: ITCs can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. They modulate the levels of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This leads to the activation of caspases, the executioner enzymes of apoptosis. PEITC, for example, has been shown to induce caspase-3 mediated apoptosis in cervical cancer cells.

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. ITCs can halt the cell cycle at various checkpoints, preventing cancer cells from dividing. This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Inhibition of Angiogenesis: To grow and metastasize, tumors require the formation of new blood vessels, a process called angiogenesis. Sulforaphane has been found to decrease the protein levels of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis, in cancer cells exposed to hypoxic conditions.

A significant area of research is the use of isothiocyanates in combination with conventional chemotherapy drugs to enhance their efficacy and overcome drug resistance.